BenchChemオンラインストアへようこそ!

(2S)-2-(Iodomethyl)oxetane

Chiral building block Enantioselective synthesis Stereochemical SAR

(2S)-2-(Iodomethyl)oxetane is a chiral, non-racemic oxetane derivative characterized by a four-membered cyclic ether ring bearing an iodomethyl substituent at the 2-position with defined (S)-stereochemistry. With a molecular formula of C₄H₇IO and a molecular weight of 198.00 g/mol, this compound serves as a versatile electrophilic building block for introducing the (S)-2-oxetanylmethyl fragment into more complex molecular architectures.

Molecular Formula C4H7IO
Molecular Weight 198.003
CAS No. 2199141-03-0
Cat. No. B2415026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(Iodomethyl)oxetane
CAS2199141-03-0
Molecular FormulaC4H7IO
Molecular Weight198.003
Structural Identifiers
SMILESC1COC1CI
InChIInChI=1S/C4H7IO/c5-3-4-1-2-6-4/h4H,1-3H2/t4-/m0/s1
InChIKeyJVPHNTROOBLPKR-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (2S)-2-(Iodomethyl)oxetane (CAS 2199141-03-0): A Stereodefined Oxetane Building Block


(2S)-2-(Iodomethyl)oxetane is a chiral, non-racemic oxetane derivative characterized by a four-membered cyclic ether ring bearing an iodomethyl substituent at the 2-position with defined (S)-stereochemistry . With a molecular formula of C₄H₇IO and a molecular weight of 198.00 g/mol, this compound serves as a versatile electrophilic building block for introducing the (S)-2-oxetanylmethyl fragment into more complex molecular architectures . The combination of ring strain inherent to the oxetane scaffold and the excellent leaving-group ability of the iodide makes it a reactive intermediate for nucleophilic substitution and cross-coupling reactions. Oxetane-containing motifs have gained significant traction in medicinal chemistry as bioisosteric replacements for carbonyl and gem-dimethyl groups, offering improved physicochemical properties in drug candidates .

Why General-Purpose Oxetane Building Blocks Cannot Replace (2S)-2-(Iodomethyl)oxetane (CAS 2199141-03-0)


Substituting (2S)-2-(iodomethyl)oxetane with its racemic mixture (CAS 121138-00-9), the enantiomeric (2R)-form (CAS 2306249-69-2), or regioisomeric 3-(iodomethyl)oxetane (CAS 1003013-77-1) is not scientifically equivalent for chirally demanding applications. The (S)-configuration at the oxetane 2-position is a critical determinant of three-dimensional shape and biological target engagement when incorporated into pharmacologically active molecules . The GLP-1 receptor agonist danuglipron (PF-06882961) expressly requires the (S)-oxetan-2-ylmethyl fragment for high-potency receptor activation, where a methylene-linked oxetane increased potency ~100-fold relative to the methyl substituent . Furthermore, the 2-position regiochemistry places the iodomethyl group adjacent to the ring oxygen, creating a distinct steric and electronic environment compared to 3-substituted analogs, which directly influences both reactivity in subsequent synthetic transformations and the conformational profile of derived drug candidates.

Quantitative Differentiation Evidence for (2S)-2-(Iodomethyl)oxetane (CAS 2199141-03-0) Versus Closest Analogs


Chiral Identity Differentiation: (2S) Versus (2R) Enantiomer and Racemic Mixture

(2S)-2-(Iodomethyl)oxetane is one of two enantiomeric forms, the other being (2R)-2-(iodomethyl)oxetane (CAS 2306249-69-2). While the predicted achiral physicochemical properties are identical between enantiomers—both exhibit predicted density of 1.942 ± 0.06 g/cm³ and boiling point of 187.3 ± 13.0 °C —the (S)-configuration is specifically required by several clinical-stage drug candidates. The GLP-1 receptor agonist danuglipron incorporates the (2S)-oxetan-2-ylmethyl fragment, with the defined stereochemistry contributing to its nanomolar receptor potency. The racemic mixture (CAS 121138-00-9) contains both enantiomers and would yield diastereomeric products when coupled to chiral substrates, complicating purification and potentially compromising pharmacological activity . The (2S)-enantiomer is commercially available at 95% purity derived from chiral precursor (S)-2-(hydroxymethyl)oxetane .

Chiral building block Enantioselective synthesis Stereochemical SAR

Regiochemical Differentiation: 2-Substituted Versus 3-Substituted Oxetane

The substitution position on the oxetane ring materially alters predicted physicochemical properties. (2S)-2-(Iodomethyl)oxetane exhibits a predicted ACD/LogP of 0.91 and ACD/LogD (pH 7.4) of 1.16 . By comparison, the regioisomeric 3-(iodomethyl)oxetane (CAS 1003013-77-1) has a slightly lower ACD/LogP of 0.88 with ACD/LogD (pH 5.5) of 1.14 and ACD/BCF (pH 5.5) of 4.34 . The simpler 3-iodooxetane (CAS 26272-85-5), which lacks the methylene spacer, shows a further reduced LogP of 0.82 . This lipophilicity gradient (0.91 > 0.88 > 0.82) reflects the increasing hydrophobic contribution of the methylene spacer and the differential electronic effects of 2- versus 3-substitution. Additionally, the 2-substituted oxetane places the reactive center adjacent to the ring oxygen, creating a distinct electronic environment that influences nucleophilic displacement reactivity and the conformational preferences of derived products. No experimental kinetic comparison of substitution rates between 2- and 3-iodomethyl oxetanes was identified in the searched literature.

Regioisomer comparison Physicochemical properties Lipophilicity

Leaving-Group Reactivity: Iodomethyl Versus Chloromethyl and Bromomethyl Oxetane Analogs

The iodomethyl group in (2S)-2-(iodomethyl)oxetane provides superior leaving-group ability compared to chloromethyl or bromomethyl oxetane analogs, a principle well-established in organic chemistry. The carbon-iodine bond dissociation energy (approximately 57 kcal/mol for alkyl iodides) is significantly lower than that of C-Br (~70 kcal/mol) and C-Cl (~79 kcal/mol), facilitating more efficient nucleophilic displacement under milder conditions. While no direct head-to-head kinetic study comparing halogen exchange rates on 2-substituted oxetanes was identified, the synthetic procedure for the racemic 2-(iodomethyl)oxetane proceeds in 100% yield under mild conditions (0–25 °C, 18.5 h in dichloromethane) using triphenylphosphine, imidazole, and iodine , demonstrating excellent reactivity. In contrast, chloromethyl variants such as 3-(chloromethyl)-3-(iodomethyl)oxetane (CAS 35842-61-6) exhibit a mixed halogen profile with distinct reactivity at each site, requiring sequential functionalization strategies .

Nucleophilic substitution Leaving group ability Synthetic efficiency

Pharmaceutical Relevance: Incorporation into Clinical-Stage GLP-1 Receptor Agonists

The (2S)-oxetan-2-ylmethyl fragment, accessible via nucleophilic displacement of iodide from (2S)-2-(iodomethyl)oxetane, is a critical structural element in multiple clinical-stage GLP-1 receptor agonists. Danuglipron (PF-06882961) and lotiglipron (PF-07081532) both incorporate the (2S)-oxetan-2-ylmethyl group at the N-1 position of a benzimidazole core . In the structure-activity relationship optimization leading to danuglipron, introduction of a methylene-linked oxetane increased GLP-1R potency approximately 100-fold relative to the methyl substituent , demonstrating the profound pharmacological impact of the oxetane moiety. Alternative substitution patterns (e.g., 3-oxetanyl or non-oxetane linkers) would not recapitulate this potency enhancement. While the tosylate derivative (S)-oxetan-2-ylmethyl tosylate has been scaled to metric ton quantities for manufacturing , the iodide building block offers greater synthetic versatility for early-stage medicinal chemistry exploration, enabling direct displacement with a wider range of nucleophiles without pre-activation.

GLP-1 receptor agonist Danuglipron Oxetane SAR

Physicochemical Profile Differentiation: Oxetane Versus Common Bioisosteric Replacements

The oxetane ring confers a unique combination of physicochemical properties that differentiate (2S)-2-(iodomethyl)oxetane-derived compounds from those incorporating alternative bioisosteres such as gem-dimethyl, cyclobutyl, or carbonyl groups. The oxetane oxygen serves as a hydrogen bond acceptor (HBA count = 1), while the ring itself contributes polarity (predicted polar surface area = 9 Ų) without introducing hydrogen bond donors (HBD count = 0) . This contrasts with gem-dimethyl replacements, which are purely lipophilic and lack hydrogen bonding capability. In a systematic comparison of oxetane-containing compounds versus carbonyl analogs, oxetanes demonstrated reduced lipophilicity (lower LogD) and improved metabolic stability while maintaining similar molecular shape . The ACD/LogD (pH 7.4) of 1.16 for (2S)-2-(iodomethyl)oxetane places it in a favorable range for oral bioavailability, complying with the Rule of 5 (0 violations) . The combination of zero H-bond donors, low PSA, and moderate logD makes this building block particularly suitable for CNS drug discovery programs where reduced efflux transporter recognition is desired.

Bioisostere Drug-likeness Metabolic stability

Optimal Application Scenarios for (2S)-2-(Iodomethyl)oxetane (CAS 2199141-03-0) Based on Product-Specific Evidence


Chiral Drug Candidate Synthesis Requiring (S)-Oxetan-2-ylmethyl Pharmacophore

(2S)-2-(Iodomethyl)oxetane is the preferred building block for introducing the (S)-configured oxetanylmethyl group into drug candidates where stereochemistry directly impacts target binding. This is exemplified by the GLP-1 receptor agonist class, where danuglipron and lotiglipron both incorporate the (2S)-oxetan-2-ylmethyl fragment for high-potency receptor activation . The iodide leaving group enables direct nucleophilic displacement without pre-activation, streamlining synthetic sequences for medicinal chemistry SAR exploration. Use of the racemic mixture would necessitate chiral separation of diastereomeric products, adding cost and complexity.

Late-Stage Functionalization for Physicochemical Property Optimization

In lead optimization programs where modulation of lipophilicity (LogD), solubility, or metabolic stability is required, (2S)-2-(iodomethyl)oxetane provides a reactive handle for introducing the oxetane bioisostere. The predicted LogD (pH 7.4) of 1.16 and polar surface area of 9 Ų position oxetane-derived compounds favorably for oral bioavailability while offering reduced susceptibility to oxidative metabolism compared to benzyl or alkyl ether analogs. The zero hydrogen bond donor count avoids introducing additional HBD liabilities that could impair membrane permeability.

Process Chemistry Development for Kilogram-Scale Chiral Intermediate Supply

For programs advancing from discovery to preclinical development, (2S)-2-(iodomethyl)oxetane serves as a scalable chiral intermediate. The established synthetic route from (S)-2-(hydroxymethyl)oxetane using triphenylphosphine/imidazole/iodine conditions provides quantitative yield (100% reported for racemic analog) , offering a robust foundation for process optimization. The availability of the compound at 95% purity in multi-gram quantities supports initial scale-up activities prior to transitioning to the tosylate derivative for metric-ton manufacturing, as demonstrated for (S)-oxetan-2-ylmethyl tosylate .

CNS Drug Discovery Leveraging Favorable Brain Penetration Parameters

The physicochemical profile of (2S)-2-(iodomethyl)oxetane—specifically its low molecular weight (198.00 g/mol), moderate lipophilicity (LogP 0.91), absence of H-bond donors, and minimal polar surface area (9 Ų)—aligns with parameters associated with favorable CNS penetration . Building blocks incorporating the oxetane motif have been shown to reduce P-glycoprotein recognition compared to larger, more lipophilic alternatives, making this compound a strategic choice for CNS-targeted library synthesis where maintaining brain exposure is critical.

Quote Request

Request a Quote for (2S)-2-(Iodomethyl)oxetane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.